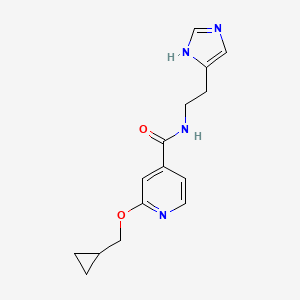
N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide is a synthetic organic compound that features an imidazole ring, an isonicotinamide moiety, and a cyclopropylmethoxy group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions.
Formation of the Isonicotinamide Moiety: This can be achieved through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Cyclopropylmethoxy Group: This step might involve etherification reactions using cyclopropylmethanol and appropriate activating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the isonicotinamide moiety could influence the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
N-(2-(1H-imidazol-4-yl)ethyl)-2-(methoxy)isonicotinamide: Lacks the cyclopropyl group.
N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)benzamide: Features a benzamide instead of isonicotinamide.
Uniqueness
N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide is unique due to the presence of the cyclopropylmethoxy group, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(1H-imidazol-5-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(18-6-4-13-8-16-10-19-13)12-3-5-17-14(7-12)21-9-11-1-2-11/h3,5,7-8,10-11H,1-2,4,6,9H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSAUXEVCHKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
![4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide](/img/structure/B2966682.png)
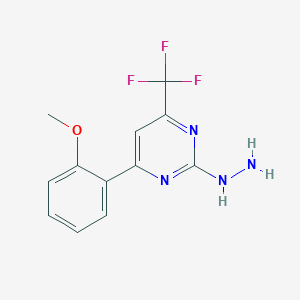
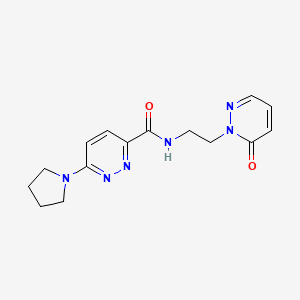
![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2966685.png)
![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)
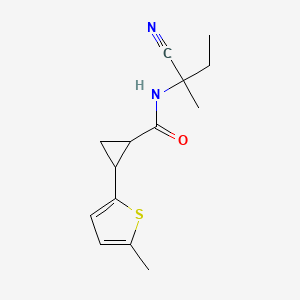
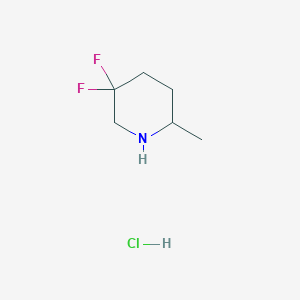
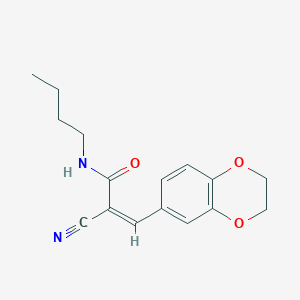
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)
![1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2966699.png)
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)
